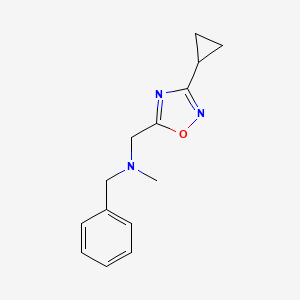![molecular formula C14H12N2O3 B4929362 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid, also known as Mecarbinate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Mecarbinate belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in the anti-inflammatory, analgesic, and antipyretic effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a half-life of approximately 4 hours in humans and is primarily eliminated through renal excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological effects. However, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a short half-life in humans, which can limit its effectiveness in clinical applications.
Direcciones Futuras
Future research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could focus on its potential therapeutic applications in other disease conditions, such as inflammatory bowel disease and Alzheimer's disease. Additionally, the development of more water-soluble formulations of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could increase its effectiveness in vivo. Further studies could also investigate the potential use of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid in combination with other drugs for enhanced therapeutic effects. Finally, the investigation of the long-term effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid use in humans could provide valuable information for its clinical use.
Conclusion
In conclusion, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could lead to the development of more effective treatments for these conditions.
Métodos De Síntesis
The synthesis of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. This reaction produces 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid as a white crystalline powder with a melting point of 220-224°C.
Aplicaciones Científicas De Investigación
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(14(18)19)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNBORXKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)

![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)